APG-1252

Small Cell Lung Cancer Xenograft Bcl-2/Bcl-xL Inhibition

APG-1252 (Pelcitoclax) is a prodrug dual Bcl-2/Bcl-xL inhibitor designed to eliminate systemic platelet toxicity-the key limitation of navitoclax in in vivo studies. • Complete tumor regression in SCLC xenografts (H146, H1963); twice-weekly IV dosing. • 100% PR in osimertinib-resistant EGFR-mutant NSCLC (C797S) with docetaxel. • Nano-1252 formulation reduces platelet toxicity 4-fold with enhanced lymphoid delivery. ≥98% purity with batch CoA. Packs from 1 mg to bulk; custom synthesis available. RUO.

Molecular Formula
Molecular Weight
Cat. No. B1574548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPG-1252
SynonymsAPG-1252;  APG1252;  APG 1252;  BM-1251;  BM 1251;  BM1251; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

APG-1252 (Pelcitoclax): Product Overview


APG-1252 (Pelcitoclax) is an investigational small-molecule prodrug developed by Ascentage Pharma, designed as a dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL [1]. Unlike conventional small-molecule inhibitors, APG-1252 employs a unique prodrug strategy that improves its therapeutic index by decreasing cell permeability and limiting premature activation in circulation [1]. The compound is converted in vivo to its active metabolite, APG-1252-M1, which binds to Bcl-2 and Bcl-xL with sub-nanomolar affinities (Kᵢ < 1 nM) [2]. This approach was specifically engineered to address the on-target platelet toxicity that has historically limited the clinical utility of Bcl-xL–targeting agents [1].

APG-1252: Key Differentiators from Other Bcl-2/Bcl-xL Inhibitors


APG-1252 is not functionally interchangeable with other Bcl-2/Bcl-xL dual inhibitors such as navitoclax (ABT-263) or selective Bcl-2 inhibitors such as venetoclax (ABT-199). The prodrug design of APG-1252 fundamentally alters its pharmacokinetic and toxicity profile: the parent compound is poorly cell-permeable and remains largely inactive in circulation, undergoing conversion to its active metabolite APG-1252-M1 predominantly within tumor tissue [1]. This spatial restriction of activation distinguishes APG-1252 from direct-acting inhibitors like navitoclax, which induce dose-limiting thrombocytopenia via systemic Bcl-xL inhibition in platelets [1]. Consequently, substituting APG-1252 with another Bcl-2/Bcl-xL inhibitor without accounting for these design-driven pharmacological differences will yield non-comparable experimental outcomes, particularly in in vivo models where platelet toxicity and tumor-specific drug activation are critical determinants of the therapeutic window.

APG-1252 Head-to-Head Comparison Evidence


Superior In Vivo Antitumor Efficacy vs. Navitoclax in SCLC Xenografts

APG-1252 exhibits superior in vivo antitumor activity compared to navitoclax (ABT-263) in the H146 small cell lung cancer (SCLC) xenograft model. In a direct head-to-head preclinical study, while both compounds showed similar in vitro cell-killing activity against H146 cells, navitoclax failed to inhibit H146 xenograft tumor growth in vivo, whereas APG-1252 demonstrated potent antitumor activity in the same model [1].

Small Cell Lung Cancer Xenograft Bcl-2/Bcl-xL Inhibition

Complete Tumor Regression in Multiple Xenograft Models

Preclinical studies demonstrate that APG-1252 monotherapy achieves complete and persistent tumor regression in multiple human cancer xenograft models. In SCLC (H146 and H1963), colon cancer, breast cancer, and acute lymphoblastic leukemia (ALL) xenografts, APG-1252 administered on a twice-weekly or weekly dose schedule induced complete tumor regression [1]. This broad preclinical efficacy profile distinguishes APG-1252 from navitoclax, which failed to achieve tumor regression in the H146 SCLC model under comparable conditions [2].

Xenograft Tumor Regression SCLC Colon Cancer Breast Cancer

Reduced On-Target Platelet Toxicity vs. Direct-Acting Bcl-xL Inhibitors

The prodrug design of APG-1252 confers a clinically meaningful reduction in on-target platelet toxicity relative to direct-acting Bcl-xL inhibitors such as navitoclax (ABT-263). In a first-in-human Phase 1 study (NCT03080311) of 42 patients with metastatic solid tumors, the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of APG-1252 was established at 240 mg once weekly [1]. At this RP2D, the incidence of ≥ Grade 3 treatment-related adverse events was 26.2%, with platelet count decrease reported as a TRAE in only 14.3% of patients [1]. In contrast, navitoclax development was severely constrained by dose-limiting thrombocytopenia, with Grade 3/4 thrombocytopenia occurring in approximately 30–40% of patients in early-phase trials, often requiring dose reductions or treatment discontinuation [2].

Platelet Toxicity Thrombocytopenia Prodrug Therapeutic Index

Combination with Docetaxel in Osimertinib-Resistant EGFR-Mutant NSCLC

The combination of APG-1252 with docetaxel demonstrates profound synergistic antitumor activity in preclinical models of osimertinib-resistant EGFR-mutant non-small cell lung cancer (NSCLC). In NCI-H1975-C797S cell line-derived xenografts, the combination of APG-1252 plus docetaxel achieved 100% tumor partial regression (PR), whereas either agent alone produced only modest tumor growth inhibition [1]. Comparable results were observed in a patient-derived xenograft (PDX) model derived from an osimertinib-resistant NSCLC patient harboring EGFR 19del-T790M-C797S mutations [1]. No such combination data have been reported for navitoclax plus docetaxel in this specific osimertinib-resistant setting, representing a class-level differentiation for APG-1252 in overcoming acquired resistance to third-generation EGFR TKIs.

NSCLC EGFR T790M C797S Osimertinib Resistance Docetaxel Combination

Active Metabolite Binding Affinity and Cellular Potency

The active metabolite of APG-1252, designated APG-1252-M1 (also referred to as APG-1252-12A), exhibits exceptionally high binding affinity to both Bcl-2 and Bcl-xL, with reported inhibition constants (Kᵢ) of less than 1 nM [1]. Importantly, APG-1252-M1 is over 10-fold more potent than the parent prodrug APG-1252 in cell growth inhibition assays across a panel of small cell lung cancer (SCLC) cell lines [1]. This differential potency reflects the prodrug design strategy, wherein the parent compound remains relatively inactive until conversion to the active metabolite occurs, primarily within the tumor microenvironment. For comparison, navitoclax (ABT-263) binds Bcl-2 and Bcl-xL with reported Kᵢ values of ≤1 nM [2]; however, as a direct-acting inhibitor, navitoclax lacks the spatial restriction of activation that characterizes the APG-1252 prodrug system.

Binding Affinity Prodrug Activation Metabolite Potency SCLC

Paclitaxel Combination in Relapsed/Refractory SCLC

In a first-in-human Phase 1b/2 study (NCT04210037) evaluating APG-1252 in combination with paclitaxel in patients with relapsed/refractory small cell lung cancer (R/R SCLC), the combination achieved an objective response rate (ORR) of 25% (5 of 20 evaluable patients), with a median response duration of 83 days [1]. The recommended Phase 2 dose (RP2D) was determined to be APG-1252 240 mg weekly plus paclitaxel 80 mg/m² [1]. For context, historical ORRs for single-agent paclitaxel in second-line or later SCLC range from approximately 10–20% [2]. While this is not a direct randomized comparison, the 25% ORR observed in this heavily pretreated population suggests additive or synergistic clinical activity relative to expected paclitaxel monotherapy benchmarks, consistent with the preclinical synergy observed between APG-1252 and taxanes via MCL-1 downregulation [3].

Relapsed/Refractory SCLC Paclitaxel Combination Objective Response Rate Phase 1b/2

APG-1252 Research and Development Applications


SCLC Xenograft and PDX Efficacy Studies

APG-1252 is optimally suited for in vivo efficacy studies in SCLC xenograft and patient-derived xenograft (PDX) models. Preclinical evidence demonstrates that APG-1252 achieves complete and persistent tumor regression in H146 and H1963 SCLC xenograft models with twice-weekly or weekly intravenous dosing schedules, whereas navitoclax (ABT-263) fails to inhibit tumor growth in the H146 model despite similar in vitro potency [1]. Additionally, APG-1252 disrupts BCL-xL:BIM and BCL-xL:PUMA complexes in SCLC PDX models, with the extent of complex disruption correlating with tumor growth inhibition [2]. Researchers should prioritize APG-1252 over navitoclax for SCLC xenograft studies requiring robust in vivo tumor growth inhibition.

Taxane Combination Therapy in Solid Tumors

APG-1252 is a strong candidate for combination studies with taxane chemotherapeutics based on a well-defined mechanistic rationale and corroborating preclinical and clinical data. Preclinically, APG-1252 combined with taxanes enhances antitumor activity by downregulating the anti-apoptotic protein MCL-1, a key resistance mechanism to Bcl-2/Bcl-xL inhibition [1]. This synergy translates clinically: APG-1252 240 mg weekly plus paclitaxel 80 mg/m² achieved a 25% objective response rate in relapsed/refractory SCLC [2], while APG-1252 plus docetaxel achieved 100% tumor partial regression in osimertinib-resistant EGFR-mutant NSCLC xenograft models [3]. Researchers should consider APG-1252 for combination regimens where taxane-based chemotherapy is the standard-of-care backbone and Bcl-xL-mediated apoptosis resistance is implicated.

Osimertinib-Resistant EGFR-Mutant NSCLC Preclinical Models

APG-1252 addresses a specific and clinically urgent research need: overcoming acquired resistance to osimertinib in EGFR-mutant NSCLC. In NCI-H1975-C797S xenografts and in a PDX model derived from a patient with EGFR 19del-T790M-C797S mutations who progressed on osimertinib, the combination of APG-1252 plus docetaxel achieved 100% tumor partial regression [1]. This evidence positions APG-1252 as a preferred tool compound for preclinical programs investigating strategies to overcome tertiary EGFR mutations (particularly C797S) that confer resistance to third-generation EGFR tyrosine kinase inhibitors. No comparable preclinical efficacy has been reported for navitoclax or venetoclax in this specific resistance context.

Albumin Nanoformulation for Lymphoid-Targeted Delivery

APG-1252 has been successfully formulated as an albumin nanocomplex (Nano-1252) that reduces the platelet toxicity threshold by fourfold while enhancing drug delivery to lymphoid organs [1]. This nanoformulation forms stable nanoparticles due to the strong binding affinity between APG-1252 and albumin, limiting premature drug release and conversion to active forms in circulation [1]. In preclinical models, Nano-1252 exhibited preferential accumulation in lymphoid organs, leading to enhanced anticancer efficacy in Mantle Cell Lymphoma and Myeloproliferative Neoplasm mouse models [1]. Researchers developing nanoparticle-based delivery systems for Bcl-2/Bcl-xL inhibitors or seeking to improve the therapeutic index of APG-1252 for hematologic malignancies should consider this validated albumin nanoformulation strategy.

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